Stigmast-5-en-3-yl benzoate
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Overview
Description
Stigmast-5-en-3-yl benzoate is a chemical compound with the molecular formula C36H54O2 and a molecular weight of 518.81300 g/mol It is a derivative of stigmasterol, a plant sterol found in various medicinal plants
Preparation Methods
Synthetic Routes and Reaction Conditions: Stigmast-5-en-3-yl benzoate can be synthesized through the esterification of stigmasterol with benzoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Stigmast-5-en-3-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Stigmast-5-en-3-yl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other chemical products.
Mechanism of Action
The mechanism of action of stigmast-5-en-3-yl benzoate involves its interaction with specific molecular targets and pathways. It is believed to modulate various biological processes by binding to receptors or enzymes, thereby influencing cellular functions. The exact molecular targets and pathways are still under investigation, but it is known to affect lipid metabolism and inflammatory responses .
Comparison with Similar Compounds
Stigmast-5-en-3-yl acetate: Another ester derivative of stigmasterol with similar properties.
β-Sitosterol: A plant sterol with comparable biological activities.
Stigmasterol glucoside: A glycosylated form of stigmasterol with distinct pharmacological effects
Uniqueness: Stigmast-5-en-3-yl benzoate is unique due to its specific ester linkage with benzoic acid, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact differently with biological systems compared to other similar compounds .
Properties
Molecular Formula |
C36H54O2 |
---|---|
Molecular Weight |
518.8 g/mol |
IUPAC Name |
[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C36H54O2/c1-7-26(24(2)3)14-13-25(4)31-17-18-32-30-16-15-28-23-29(38-34(37)27-11-9-8-10-12-27)19-21-35(28,5)33(30)20-22-36(31,32)6/h8-12,15,24-26,29-33H,7,13-14,16-23H2,1-6H3 |
InChI Key |
WFQRUMHMFCGSRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C)C(C)C |
Origin of Product |
United States |
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